5-((tert-Butoxycarbonyl)amino)-1-methylcyclohex-3-enecarboxylic acid
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Overview
Description
5-((tert-Butoxycarbonyl)amino)-1-methylcyclohex-3-enecarboxylic acid , often abbreviated as Boc-amino acid , is a compound used in organic synthesis. It belongs to the class of protected amino acids , where the tert-butoxycarbonyl (Boc) group shields the amino group, preventing unwanted reactions during peptide synthesis .
Synthesis Analysis
Boc-amino acid can be synthesized through neutralization of the 1-ethyl-3-methylimidazolium cation ([emim]) with commercially available Boc-protected amino acids. The resulting Boc-protected amino acid ionic liquids (Boc-AAILs) are clear, nearly colorless liquids at room temperature. These Boc-AAILs serve as starting materials for dipeptide synthesis using common coupling reagents .
Molecular Structure Analysis
The molecular formula of Boc-amino acid is C~12~H~21~NO~4~ . Its structure consists of a cyclohexene ring with a carboxylic acid group and a Boc-protected amino group attached. The tert-butoxycarbonyl group provides steric hindrance, protecting the amino functionality .
Chemical Reactions Analysis
Boc-amino acid participates in peptide synthesis reactions. It serves as a building block for assembling peptides by coupling with other amino acids. The choice of coupling reagents influences the efficiency of amide bond formation. Notably, N,N0-diethylene-N00-2-chloroethyl thiophosphoramide enhances amide formation in Boc-AAILs without the need for additional base, yielding dipeptides in a short time .
Physical and Chemical Properties Analysis
Mechanism of Action
Boc-amino acid acts as a masked amino acid during peptide synthesis. The Boc group temporarily protects the amino group, preventing unwanted side reactions. Upon deprotection, the amino group becomes available for peptide bond formation. This strategy ensures controlled and efficient peptide assembly .
Future Directions
: Chen, M., & Yu, X. (2021). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances, 11, 27603. Read more : Sigma-Aldrich. (2011). 5-[({[(tert-butoxy)carbonyl]amino}({[(tert-butoxy)carbonyl]imino})methyl)amino]pentanoic acid. Link : Sigma-Aldrich. (n.d.). 5-{(tert-butoxy)carbonylamino}pentanoic acid. Link
Properties
IUPAC Name |
1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-6-5-7-13(4,8-9)10(15)16/h5-6,9H,7-8H2,1-4H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEZJXXSDIVXCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CC(C1)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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